4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol
Overview
Description
4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and carbon disulfide, followed by the addition of phenylhydrazine.
Substitution Reaction: The phenyl group is introduced through a substitution reaction using phenylhydrazine.
Ether Formation: The propan-2-yloxy group is introduced through an etherification reaction using propan-2-ol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl and propan-2-yloxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways: It can inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, leading to antimicrobial and antiviral effects.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a pyridine ring instead of the propan-2-yloxy group.
4-phenyl-5-(methylthio)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methylthio group instead of the propan-2-yloxy group.
Uniqueness
4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yloxy group enhances its solubility and bioavailability, making it a promising candidate for various applications.
Properties
IUPAC Name |
4-phenyl-3-[2-(4-propan-2-yloxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14(2)23-17-11-8-15(9-12-17)10-13-18-20-21-19(24)22(18)16-6-4-3-5-7-16/h3-9,11-12,14H,10,13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDVCGYZOIYVMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975730 | |
Record name | 4-Phenyl-5-(2-{4-[(propan-2-yl)oxy]phenyl}ethyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808964 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6032-74-2 | |
Record name | 4-Phenyl-5-(2-{4-[(propan-2-yl)oxy]phenyl}ethyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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